N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a phenoxypropanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The reaction conditions often include refluxing in ethanol with the presence of a base such as potassium hydroxide . The phenoxypropanamide moiety can be introduced through subsequent reactions involving suitable amines and formaldehyde in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the oxadiazole ring can yield corresponding amines.
Scientific Research Applications
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of the phenoxypropanamide moiety.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide is unique due to the combination of the furan, oxadiazole, and phenoxypropanamide moieties, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
851095-33-5 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
InChI |
InChI=1S/C15H13N3O4/c19-13(8-10-20-11-5-2-1-3-6-11)16-15-18-17-14(22-15)12-7-4-9-21-12/h1-7,9H,8,10H2,(H,16,18,19) |
InChI Key |
BOYSWZOGZHPKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
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